- Biosynthesis and biological activity of enniatinsPharmazie, 2007, 62(8), 563-568,
Cas no 917-13-5 (Enniatin B)

Enniatin B structure
Nome del prodotto:Enniatin B
Enniatin B Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
- Enniatin B
- [ "" ]
- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
- Enniatin B (6CI, 7CI, 8CI)
- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
- E 5411
- UNII-H02S2TZR95
- 1ST001560
- Q27133360
- ACon0_000434
- CHEBI:64649
- SCHEMBL20335498
- NS00094905
- ENNIATIN B [MI]
- BE162722
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
- CHEMBL469036
- SMR000440570
- BRD-K01613490-001-01-9
- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
- 1ST001560-100
- MLS000876784
- ACon1_001415
- HY-N3806
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DTXSID30891862
- CS-0024254
- Enniatin B Solution in Acetonitrile, 100ug/mL
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
- 917-13-5
- Enniatins
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
- 3-N-Methylvaline Enniatin
- MEGxm0_000284
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- HMS2269N19
- NCGC00180529-01
- AKOS032948909
- H02S2TZR95
- G12519
- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DA-73116
- DTXCID301031283
-
- MDL: MFCD00236425
- Inchi: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
- Chiave InChI: MIZMDSVSLSIMSC-VYLWARHZSA-N
- Sorrisi: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C
Proprietà calcolate
- Massa esatta: 639.40900
- Massa monoisotopica: 639.409
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 45
- Conta legami ruotabili: 6
- Complessità: 952
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 140A^2
- XLogP3: 6.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.036
- Punto di ebollizione: 827°Cat760mmHg
- Punto di infiammabilità: 454°C
- Indice di rifrazione: 1.459
- Solubilità: DMSO: soluble10mg/mL
- PSA: 139.83000
- LogP: 2.96610
Enniatin B Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811
- Codice categoria di pericolo: 23/24/25
- Istruzioni di sicurezza: 45
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1(a)
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
- PackingGroup:I
- Gruppo di imballaggio:I
- Classe di pericolo:6.1(a)
Enniatin B Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
LKT Labs | E537334-5 mg |
Enniatin B |
917-13-5 | ≥98% | 5mg |
$1,171.30 | 2023-07-11 | |
TRC | E556005-500μg |
Enniatin B |
917-13-5 | 500μg |
$ 215.00 | 2022-06-05 | ||
TRC | E556005-5mg |
Enniatin B |
917-13-5 | 5mg |
$1430.00 | 2023-05-18 | ||
ChemScence | CS-0024254-5mg |
Enniatin B |
917-13-5 | 5mg |
$1500.0 | 2022-04-26 | ||
Apollo Scientific | BIE9700-5mg |
Enniatin B |
917-13-5 | 5mg |
£665.00 | 2025-02-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202150-1 mg |
Enniatin B, |
917-13-5 | 90% (HPLC) | 1mg |
¥1,060.00 | 2023-07-11 | |
BioAustralis | BIA-E1167-5mg |
Enniatin B |
917-13-5 | >95% by HPLC | 5mg |
$790.00 | 2024-07-19 | |
Ambeed | A411589-5mg |
(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone |
917-13-5 | 98% | 5mg |
$342.0 | 2023-07-11 | |
1PlusChem | 1P00GSAD-1mg |
Enniatin B |
917-13-5 | ≥95% | 1mg |
$152.00 | 2025-02-27 | |
1PlusChem | 1P00GSAD-5mg |
Enniatin B |
917-13-5 | ≥95% | 5mg |
$716.00 | 2025-02-27 |
Enniatin B Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- A convenient synthesis of naturally-occurring cyclic peptolidesPeptide Science, 2006, 43, 66-67,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Synthesis of enniatin B stereoisomersChemische Berichte, 1968, 101(5), 1532-9,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, rt
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Riferimento
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Enniatin B Raw materials
- tert-Butoxycarbonyl-D-valine
- (2R)-2-Hydroxy-3-methylbutanoic Acid
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester
- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- Benzyl (2R)-2-hydroxy-3-methylbutanoate
Enniatin B Preparation Products
Enniatin B Letteratura correlata
-
Kristin J. Labby,Stoyan G. Watsula,Sylvie Garneau-Tsodikova Nat. Prod. Rep. 2015 32 641
-
David E. Fenton Chem. Soc. Rev. 1977 6 325
-
D. W. Russell Q. Rev. Chem. Soc. 1966 20 559
-
Mirko Peitzsch,Michael Sulyok,Martin T?ubel,Vinay Vishwanath,Esmeralda Krop,Alicia Borràs-Santos,Anne Hyv?rinen,Aino Nevalainen,Rudolf Krska,Lennart Larsson J. Environ. Monit. 2012 14 2044
-
Liwen Zhang,Chen Wang,Kang Chen,Weimao Zhong,Yuquan Xu,István Molnár Nat. Prod. Rep. 2023 40 62
917-13-5 (Enniatin B) Prodotti correlati
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 64763-82-2(Bassianolide)
- 11113-62-5(Enniatin complex)
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- 2001-95-8(Valinomycin)
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- 1261794-73-3(2-Amino-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
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Fornitori consigliati
PRIBOLAB PTE.LTD
(CAS:917-13-5)Pribolab®Enniatin B

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):Inchiesta/Inchiesta/Inchiesta